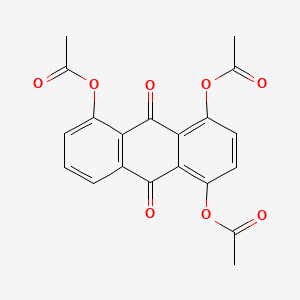![molecular formula C17H14ClN3 B13138563 [3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]- CAS No. 821784-13-8](/img/structure/B13138563.png)
[3,4'-Bipyridin]-5-amine, N-[(4-chlorophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is a chemical compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a bipyridine core. Bipyridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 4-chlorobenzyl chloride with 3,4’-bipyridine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds and hypochlorite
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 4-chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties . These complexes can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorobenzyl)-N-[3-(2-furyl)-2-propen-1-ylidene]-1-piperazinamine .
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide .
Uniqueness
N-(4-Chlorobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in coordination chemistry, catalysis, and materials science .
Properties
CAS No. |
821784-13-8 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14ClN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2 |
InChI Key |
CAXJQDAJNRVVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



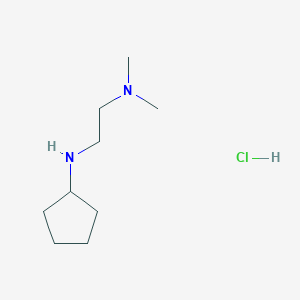
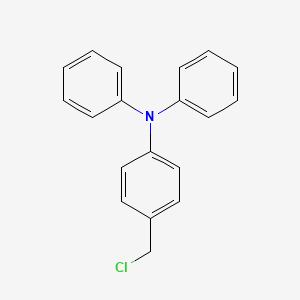
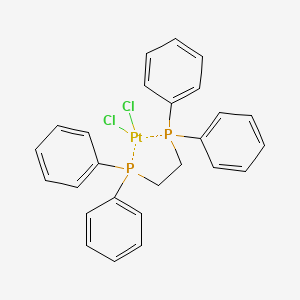
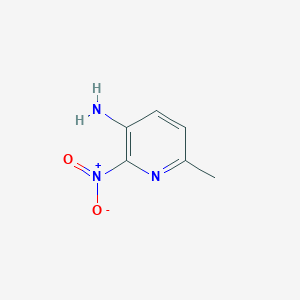

![6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)


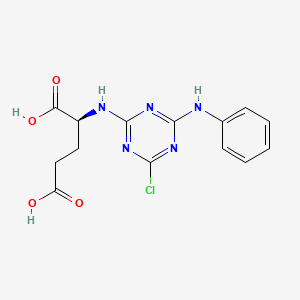
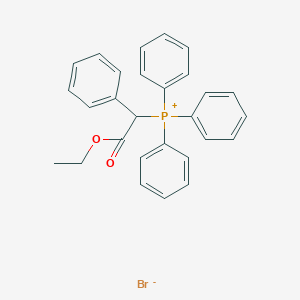

![Benzene,1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-](/img/structure/B13138569.png)
